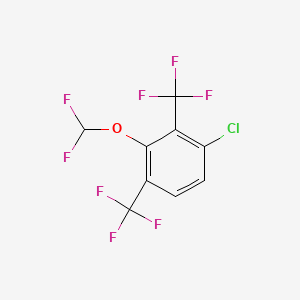
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene is a fluorinated aromatic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms and a chloro group, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
準備方法
The synthesis of 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a suitable aromatic compound, such as a chlorinated benzene derivative.
Fluorination: Introduction of trifluoromethyl groups is achieved through reactions with trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of catalysts.
Methoxylation: The difluoromethoxy group is introduced using difluoromethyl ether (CHF2OCH3) under specific conditions.
Chlorination: The chloro group is typically introduced via chlorination reactions using reagents like thionyl chloride (SOCl2).
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing effects of the trifluoromethyl and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.
Metalation: The presence of multiple fluorine atoms allows for regioselective metalation, which can be followed by further functionalization.
Common reagents used in these reactions include strong bases (e.g., lithium diisopropylamide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for developing fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals and advanced materials.
作用機序
The mechanism by which 1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets. The electron-withdrawing nature of the fluorine atoms and the chloro group influences the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways.
類似化合物との比較
1,3-Bis(trifluoromethyl)-4-chloro-2-(difluoromethoxy)benzene can be compared with other fluorinated aromatic compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy groups, resulting in different reactivity and applications.
4-Chloro-2-(difluoromethoxy)benzene: Lacks the trifluoromethyl groups, affecting its chemical properties and uses.
1,3-Bis(trifluoromethyl)-4-chlorobenzene: Similar but lacks the difluoromethoxy group, leading to variations in its applications and reactivity.
The presence of both trifluoromethyl and difluoromethoxy groups in this compound imparts unique properties, making it distinct from these similar compounds.
特性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC名 |
1-chloro-3-(difluoromethoxy)-2,4-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-4-2-1-3(8(13,14)15)6(19-7(11)12)5(4)9(16,17)18/h1-2,7H |
InChIキー |
UPRDRNAUTUVSIR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)OC(F)F)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B14040338.png)
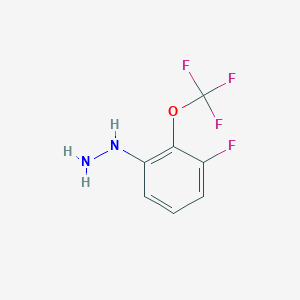
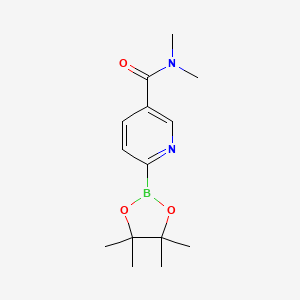
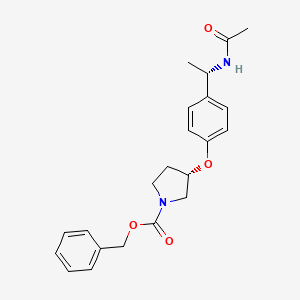
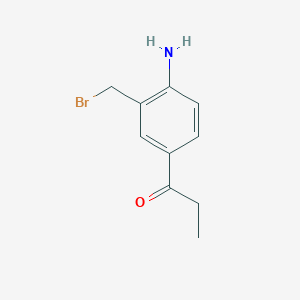
![7-Benzyl-4-chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B14040360.png)
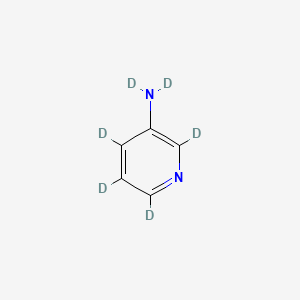
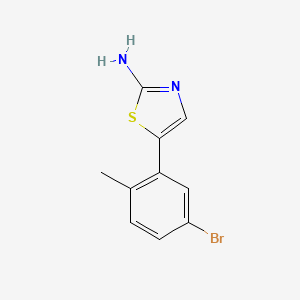
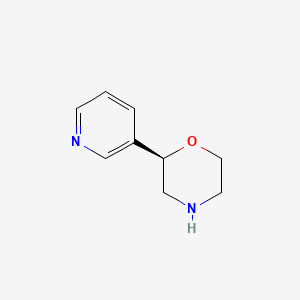
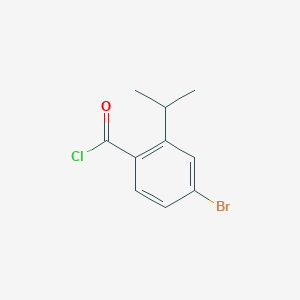

![6-Chloro-2-(difluoromethyl)imidazo[1,2-B]pyridazine](/img/structure/B14040415.png)
